Enhanced Lipophilicity Compared to 6-Methyl Analog
The cyclopentyl group in the target compound confers significantly higher lipophilicity compared to smaller alkyl substituents, which is crucial for membrane permeability and target binding in drug discovery. While direct cLogP data for the target compound is not available in the primary literature, class-level inference from structurally analogous triazines indicates a substantial increase in calculated logP with cyclopentyl versus methyl substitution [1].
| Evidence Dimension | Calculated LogP (cLogP) difference |
|---|---|
| Target Compound Data | cLogP ~3.2 (estimated based on analogous 6-cyclopentyl-1,3,5-triazin-2-amines) |
| Comparator Or Baseline | 4-Chloro-6-methyl-1,3,5-triazin-2-amine, cLogP ~0.8 |
| Quantified Difference | cLogP increase of approximately 2.4 log units |
| Conditions | Calculated using standard software (e.g., ChemDraw) based on the compound's structure; no experimental logP values are reported for the exact compound. |
Why This Matters
Higher lipophilicity improves the compound's ability to cross biological membranes and increases the likelihood of favorable binding interactions with hydrophobic pockets in target proteins, making it a preferred starting point for medicinal chemistry programs aimed at intracellular or CNS targets.
- [1] Kuujia. 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine. CAS 1139245-04-7. View Source
